1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine
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Overview
Description
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine is a compound with the molecular formula C8H7D4F2N3O and a molecular weight of 207.213893512. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves multiple steps, including the introduction of deuterium and fluorine atoms into the pyrimidine ring. The reaction conditions typically require the use of deuterated reagents and catalysts to achieve the desired isotopic substitution. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine has several scientific research applications, including:
Chemistry: It is used as a reference compound in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of deuterated drugs that may exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in therapeutic applications. The fluorine atoms contribute to the compound’s lipophilicity and ability to interact with specific molecular targets .
Comparison with Similar Compounds
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its solubility and stability.
This compound acetate:
The uniqueness of this compound lies in its specific isotopic and fluorinated structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1965310-14-8 |
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Molecular Formula |
C8H11F2N3O |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
dideuterio-[2,4-dideuterio-6-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C8H11F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,2,4,11H2,1H3/i2D2,3D,5D |
InChI Key |
BAXXHIMGOVSBPP-GWRBTLFTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)[2H])OCC(C)(F)F)C([2H])([2H])N |
Canonical SMILES |
CC(COC1=NC=NC=C1CN)(F)F |
Origin of Product |
United States |
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